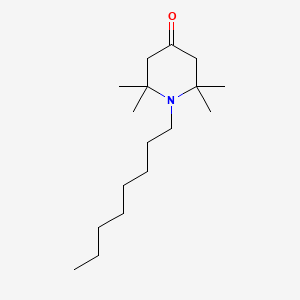
5,5-Diphenylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Diphenylpyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam ring with two phenyl groups attached at the 5-position. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diphenylpyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-hydroxy-N-(2-oxoalkyl)amides in the presence of a base such as t-BuOK. This reaction leads to the formation of 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones . Another method includes the acid- and base-catalyzed isomerization of 5,5-dimethyl-3-phenyl-1-pyrroline 1-oxide to pyrrolidin-2-one .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale.
Análisis De Reacciones Químicas
Types of Reactions: 5,5-Diphenylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of 2,5-diphenylpyrrole with potassium dichromate results in the formation of dimeric and trimeric products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium dichromate and bases such as t-BuOK. The reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound include various substituted pyrroles and pyrrolidinones, which can be further utilized in medicinal chemistry and other applications .
Aplicaciones Científicas De Investigación
5,5-Diphenylpyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of bioactive molecules. In biology and medicine, it is used in the development of drugs with antimicrobial, anti-inflammatory, anticancer, and antidepressant activities . Additionally, it finds applications in the synthesis of alkaloids and unusual β-amino acids .
Mecanismo De Acción
The mechanism of action of 5,5-Diphenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 5,5-Diphenylpyrrolidin-2-one include other pyrrolidinones and pyrrolones, such as pyrrolidin-2-one, pyrrolidin-2,5-diones, and pyrrolizines .
Uniqueness: What sets this compound apart from other similar compounds is its unique substitution pattern with two phenyl groups at the 5-position. This structural feature contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
40052-79-7 |
|---|---|
Fórmula molecular |
C16H15NO |
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
5,5-diphenylpyrrolidin-2-one |
InChI |
InChI=1S/C16H15NO/c18-15-11-12-16(17-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) |
Clave InChI |
IGMOGKVUFNJEOW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


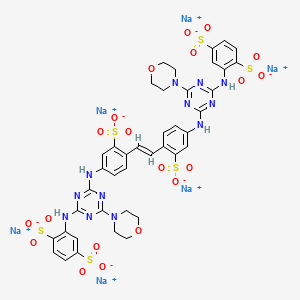
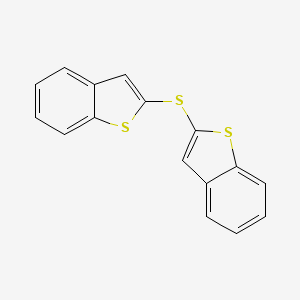

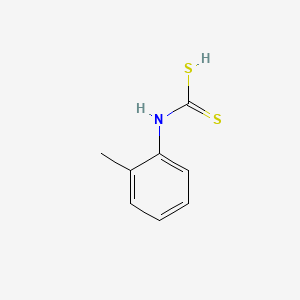
![Bicyclo[7.1.0]decan-2-one](/img/structure/B14655353.png)

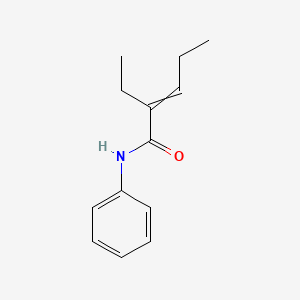
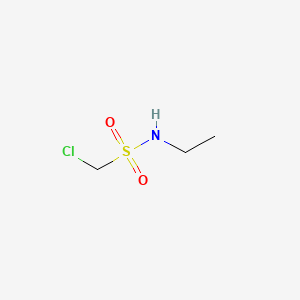
![2-[(4-Cyanoanilino)diazenyl]benzonitrile](/img/structure/B14655370.png)
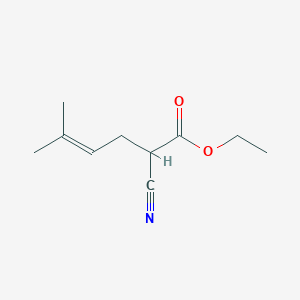
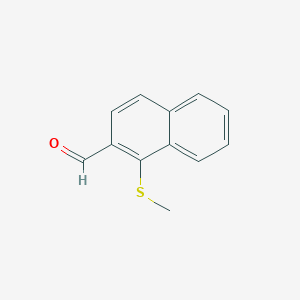
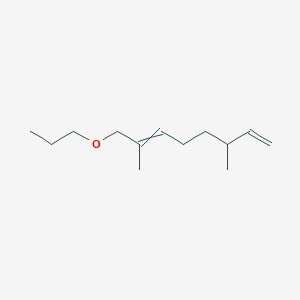
![3H-Imidazo[2,1-c][1,4]oxazine](/img/structure/B14655411.png)
